molecular formula C6H11Cl2N3 B3005482 5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride CAS No. 1909309-17-6

5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B3005482
CAS No.: 1909309-17-6
M. Wt: 196.08
InChI Key: DHDVPJQSEQSYHG-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:

    Reactants: Azide and alkyne

    Catalyst: Copper(I) iodide (CuI)

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, room temperature to 80°C.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane (DCM), room temperature.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), solvents like THF, low temperatures (-10°C to 0°C).

Major Products

    Substitution: Formation of substituted triazoles.

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of dihydrotriazoles.

Scientific Research Applications

5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: Employed in the development of agrochemicals such as fungicides and herbicides.

    Materials Science: Utilized in the synthesis of polymers and materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride depends on its application. In medicinal chemistry, it may inhibit specific enzymes or interact with biological targets such as DNA or proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-methyl-1H-1,2,3-triazole
  • 5-(bromomethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole
  • 5-(hydroxymethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole

Uniqueness

5-(chloromethyl)-1-ethyl-4-methyl-1H-1,2,3-triazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various compounds with diverse applications.

Properties

IUPAC Name

5-(chloromethyl)-1-ethyl-4-methyltriazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-3-10-6(4-7)5(2)8-9-10;/h3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDVPJQSEQSYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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